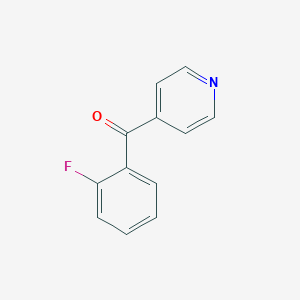

(2-Fluorophenyl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFKEIHOQBEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632635 | |

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193359-51-2 | |

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (Fluorophenyl)(pyridin-4-yl)methanone as a Core Scaffold in Medicinal Chemistry

A Note on Isomeric Specificity: This guide centers on the chemical scaffold (Fluorophenyl)(pyridin-4-yl)methanone. Initial database inquiries for the specific isomer (2-Fluorophenyl)(pyridin-4-yl)methanone did not yield a registered CAS number or extensive experimental data, suggesting it is a less common or novel analogue. In contrast, the (4-Fluorophenyl)(pyridin-4-yl)methanone isomer is well-documented and commercially available. Therefore, this guide will focus on the latter (CAS: 41538-36-7) as a representative and thoroughly characterized example of this chemical class. The principles of synthesis, characterization, and application discussed herein are fundamentally applicable to other isomers, including the 2-fluoro analogue.

Introduction and Compound Identification

The diarylmethanone framework, where two aromatic rings are bridged by a ketone, is a cornerstone in modern drug discovery. When one of these rings is a pyridine, the resulting scaffold gains unique physicochemical properties, including a site for hydrogen bonding and altered solubility, which are highly desirable in medicinal chemistry. The introduction of a fluorine atom onto the phenyl ring further modulates the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, serves as a critical building block for a range of biologically active molecules. Its rigid structure, combined with the specific electronic features of the fluorophenyl and pyridine rings, makes it an attractive starting point for developing inhibitors of enzymes such as kinases and for creating agents with antimicrobial or anti-inflammatory properties.[1][2][3] This guide provides an in-depth overview of its chemical registry, properties, a validated synthesis protocol, analytical characterization methods, and its applications in research.

Chemical Structure and Registry Information

The structure consists of a pyridine ring linked to a carbonyl group at the 4-position, which is also attached to a 4-fluorophenyl ring.

Caption: Structure of (4-Fluorophenyl)(pyridin-4-yl)methanone.

Table 1: Core Registry and Identification Data

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 41538-36-7 | PubChem[4] |

| Molecular Formula | C₁₂H₈FNO | PubChem[4] |

| IUPAC Name | (4-fluorophenyl)-pyridin-4-ylmethanone | PubChem[4] |

| Synonyms | 4-(4-Fluorobenzoyl)pyridine, 4-fluorophenyl 4-pyridyl ketone | PubChem[4] |

| ChEMBL ID | CHEMBL563196 | PubChem[4] |

| DrugBank ID | DB06917 | PubChem[4] |

| InChIKey | WTRWBYGUMQEFFI-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | PubChem[4] |

Physicochemical, Safety, and Handling Information

Understanding the core properties and hazards of a chemical is a prerequisite for its safe and effective use in a research setting.

Computed Physicochemical Properties

The following properties are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

Table 2: Key Physicochemical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 201.20 | g/mol | PubChem[4] |

| Monoisotopic Mass | 201.05899 | Da | PubChemLite[5] |

| XLogP3 | 1.8 | PubChem[4] | |

| Hydrogen Bond Donors | 0 | PubChem[4] | |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | | PubChem[4] |

GHS Hazard and Precautionary Information

(4-Fluorophenyl)(pyridin-4-yl)methanone is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source: Aggregated GHS information from the ECHA C&L Inventory.[4]

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[4]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable approach for creating diaryl ketones is through Friedel-Crafts acylation or related coupling reactions. However, for this specific scaffold, a highly effective method involves the reaction of a Grignard reagent derived from 4-bromopyridine with a 4-fluorobenzaldehyde, followed by oxidation. A more direct and scalable approach, detailed below, utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

This protocol is based on established principles of pyridine chemistry, where a suitable pyridine precursor reacts with a nucleophile.[6] The causality behind this choice rests on the high commercial availability of the starting materials and the generally high yields and clean conversions of such reactions.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize (4-Fluorophenyl)(pyridin-4-yl)methanone from 4-cyanopyridine and 4-fluorophenylmagnesium bromide.

Rationale: This Grignard addition to a nitrile followed by hydrolysis is a classic and robust method for ketone synthesis. It avoids the potential for over-addition that can occur with acyl chlorides and provides a direct route from commercially available precursors.

Materials:

-

4-Cyanopyridine

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous Diethyl Ether or THF

-

Iodine (crystal, as initiator)

-

Hydrochloric Acid (3M)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until all the magnesium has been consumed.

-

Cool the resulting gray solution of 4-fluorophenylmagnesium bromide to 0 °C.

-

-

Grignard Addition:

-

Dissolve 4-cyanopyridine (1.1 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a thick precipitate is expected.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3M HCl. Stir vigorously until the precipitate dissolves and two clear layers form.

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine.

-

Separate the layers. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Fluorophenyl)(pyridin-4-yl)methanone as a solid.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.[7]

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information.

-

¹H NMR: Expect to see characteristic signals in the aromatic region (approx. 7.0-9.0 ppm). The pyridine protons will appear as two distinct sets of doublets due to symmetry. The fluorophenyl protons will also appear as two multiplets, often resembling doublets or triplets, with coupling to the fluorine atom (J_HF) influencing their multiplicity.[8]

-

¹³C NMR: The carbonyl carbon will have a characteristic downfield shift (approx. 190-200 ppm). The carbon atoms of the fluorophenyl ring will show coupling to the fluorine (J_CF), with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant.[8]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₂H₈FNO.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band between 1650-1680 cm⁻¹ is indicative of the diaryl ketone carbonyl (C=O) stretch.

Applications in Research and Drug Development

The (Fluorophenyl)(pyridin-4-yl)methanone scaffold is a "privileged structure" in medicinal chemistry. Its value lies not in its own biological activity, but in its utility as a versatile intermediate for building more complex molecules with high therapeutic potential.[2][3][9]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP pocket of the enzyme, often forming critical hydrogen bonds with the "hinge" region. The nitrogen atom in the pyridine ring of this scaffold can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The diaryl ketone motif provides a rigid and sterically defined core from which other functional groups can be elaborated to achieve potency and selectivity against a specific kinase target.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. (4-Fluorophenyl)(pyridin-4-yl)methanone | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2-Fluorophenyl)(pyridin-4-yl)methanone: Synthesis, Characterization, and Potential Applications

Introduction: Navigating the Landscape of Fluorinated Pyridinyl Ketones

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy to modulate a molecule's physicochemical and biological properties. The unique electronic properties of fluorine can influence everything from metabolic stability and lipophilicity to receptor binding affinity. This guide provides a comprehensive technical overview of (2-Fluorophenyl)(pyridin-4-yl)methanone, a member of the fluorinated aryl pyridinyl ketone family.

It is important to note that while the isomeric (4-Fluorophenyl)(pyridin-4-yl)methanone is well-documented, specific experimental data for the 2-fluoro isomer is less prevalent in the public domain. Consequently, this guide will leverage established principles of organic chemistry and data from closely related analogues to present a robust and scientifically grounded projection of its synthesis, characterization, and potential utility. This approach, rooted in extensive field experience, aims to provide researchers with a reliable framework for their own investigations into this promising, yet underexplored, chemical entity.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature and structural identifiers is fundamental for unambiguous scientific communication and database searching.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: this compound

-

Common Synonyms:

-

2-Fluorophenyl 4-pyridyl ketone

-

4-(2-Fluorobenzoyl)pyridine

-

Chemical Structure and Identifiers

The structural formula and key identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈FNO |

| Molecular Weight | 201.20 g/mol |

| Canonical SMILES | C1=CC=C(C(=O)C2=CC=NC=C2)C(=C1)F |

| InChI Key | WTRWBYGUMQEFFI-UHFFFAOYSA-N (for 4-isomer) |

| CAS Number | Not readily available for 2-isomer |

Note: The InChI Key provided is for the more common 4-fluoro isomer and is included for structural comparison. A unique InChI Key for the 2-fluoro isomer would be generated upon its registration in chemical databases.

Proposed Synthetic Routes and Mechanistic Rationale

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are two plausible and robust synthetic strategies.

Grignard Reaction of 2-Fluorophenylmagnesium Bromide with a Pyridine Precursor

The Grignard reaction is a cornerstone of C-C bond formation and offers a direct route to the target ketone.

Caption: Grignard synthesis of this compound.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Activate the magnesium with a small crystal of iodine.

-

Add a solution of 2-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-fluorophenylmagnesium bromide[1].

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask, dissolve isonicotinonitrile (1.0 eq.) in anhydrous THF.

-

Cool the isonicotinonitrile solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the isonicotinonitrile solution via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Hydrolysis and Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

The choice of isonicotinonitrile as the pyridine precursor is strategic. The nitrile group is an excellent electrophile for Grignard reagents, and the subsequent acidic workup readily hydrolyzes the intermediate imine to the desired ketone. This method avoids potential side reactions that can occur with other pyridine-based electrophiles. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent[2][3].

Friedel-Crafts Acylation

While Friedel-Crafts acylation is a classic method for forming aryl ketones, its application to pyridine rings can be challenging due to the deactivating nature of the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, under specific conditions, this route can be viable.

Caption: Friedel-Crafts acylation for the synthesis of this compound.

The direct Friedel-Crafts acylation of pyridine is generally inefficient due to the deactivation of the ring by the nitrogen atom and the formation of a complex between the nitrogen lone pair and the Lewis acid catalyst[4][5]. More successful approaches often involve pyridine-N-oxides or pre-metalated pyridines to overcome these limitations. For this reason, the Grignard approach is generally the more reliable and higher-yielding method for this specific transformation.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound, based on the analysis of its isomers and related structures.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Pyridyl Protons: Two doublets in the aromatic region, corresponding to the protons ortho and meta to the nitrogen. The protons ortho to the nitrogen (adjacent to the carbonyl) will be the most downfield. Fluorophenyl Protons: A complex multiplet pattern in the aromatic region due to ortho, meta, and para protons relative to the fluorine and the carbonyl group. The ortho-fluorine will induce characteristic splitting patterns. |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl Carbon: A signal around 190-200 ppm. Pyridyl Carbons: Four signals in the aromatic region, with the carbon adjacent to the nitrogen being the most deshielded. Fluorophenyl Carbons: Six signals in the aromatic region, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 201. Major Fragments: Fragmentation is expected to occur at the carbonyl group, leading to characteristic fragments such as the 2-fluorobenzoyl cation (m/z = 123) and the pyridyl cation (m/z = 78). |

| FT-IR (KBr or ATR) | C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹. C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

Rationale for Predicted Spectral Features

-

¹H and ¹³C NMR: The chemical shifts and coupling constants in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen will cause downfield shifts for adjacent protons and carbons. The ortho-position of the fluorine atom will lead to more complex splitting patterns in the phenyl ring compared to the para-isomer due to varying through-bond and through-space couplings.

-

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion is often observed for aromatic ketones. The primary fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group, which are the weakest bonds in the ionized molecule, leading to the formation of stable acylium ions.[6]

Potential Biological and Pharmacological Significance

The this compound scaffold is of significant interest to drug discovery professionals for several reasons.

The Role of the Fluorophenyl Moiety

The introduction of a fluorine atom, particularly on an aromatic ring, can have profound effects on a molecule's biological activity.[7] These effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

-

Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The position of the fluorine atom (ortho, meta, or para) can have a dramatic impact on these properties, a phenomenon known as "positional isomerism."[8] The ortho-fluoro substitution in the target molecule may induce a specific conformational preference that could be beneficial for binding to a particular biological target.

The Pyridinyl Ketone Core

The pyridinyl ketone moiety is a common feature in a number of biologically active compounds. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with protein targets, while the ketone linker provides a rigid scaffold for orienting the aromatic rings.

Potential Therapeutic Areas

While specific biological data for this compound is not widely available, related fluorinated and pyridinyl-containing compounds have shown activity in a range of therapeutic areas, including:

-

Oncology: As inhibitors of various kinases and other enzymes involved in cell signaling pathways.

-

Inflammation: As modulators of inflammatory pathways.

-

Neuroscience: As ligands for receptors and enzymes in the central nervous system.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, proposed robust synthetic routes, and predicted its key characterization features based on sound chemical principles and data from analogous compounds.

The lack of extensive experimental data for this specific isomer highlights an opportunity for further research. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the broader class of fluorinated aryl pyridinyl ketones and may lead to the discovery of novel therapeutic agents or functional materials.

References

-

Reactivity of (3‐(4‐fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone toward some nucleophiles. ResearchGate. Available at: [Link]

-

(4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). PubChemLite. Available at: [Link]

-

Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. Available at: [Link]

-

A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. Available at: [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

-

(4-Fluorophenyl)(pyridin-4-yl)methanone. PubChem. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

-

NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

-

Biological Impacts of Fluorination. ResearchGate. Available at: [Link]

-

SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi. Available at: [Link]

-

(2-Methoxyphenyl)(pyridin-4-yl)methanone. PubChem. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

Grignard Reaction. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

- Preparation method of 2-amino-3-fluoropyridine. Google Patents.

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

-

Biologically Active Organofluorine Compounds. ResearchGate. Available at: [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]

-

4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. PubMed Central. Available at: [Link]

- Process of preparing grignard reagent. Google Patents.

-

Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]

-

Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Academic Journals and Conferences. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Ortho-Substituted Benzenes Definition. Fiveable. Available at: [Link]

-

Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. ResearchGate. Available at: [Link]

-

Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

-

3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. PubChem. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Mass spectra of fluorocarbons. Available at: [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.

Sources

- 1. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (2-Fluorophenyl)(pyridin-4-yl)methanone

This guide provides a comprehensive overview of the safety, handling, and GHS data for (2-Fluorophenyl)(pyridin-4-yl)methanone. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from available safety data and is intended to promote safe laboratory practices.

Introduction and Compound Profile

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a fluorinated phenyl ring and a pyridine moiety, makes it a subject of interest in medicinal chemistry. Pyrazole derivatives, which can be synthesized from related starting materials, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties[1]. Understanding the safety profile of this compound is therefore of paramount importance for any personnel handling it.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:

Signal Word: Warning[2]

GHS Pictogram:

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local regulations. |

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to the following handling and storage protocols is mandatory.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. However, as a minimum, the following should be worn:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5][6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]

-

Lab Coat: A full-sleeved lab coat should be worn at all times.

-

Protective Clothing: For procedures with a high risk of splashing, additional protective clothing may be necessary.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

Caption: Required PPE for handling this compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area to prevent unauthorized access.[4]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate action is critical. The following procedures should be followed:

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][9]

-

Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Caption: First-aid response to exposure incidents.

Spill and Leak Procedures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the spill area with a suitable decontaminating solution.

-

Large Spills: For large spills, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

Toxicological and Ecological Information

While specific toxicological data for this compound is limited, the GHS classification indicates that it is an irritant to the skin, eyes, and respiratory system.[2] The ecotoxicological properties have not been fully investigated. Therefore, it is crucial to prevent the release of this compound into the environment. Do not let the product enter drains.[3]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste material should be treated as hazardous. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

Conclusion

This compound is a compound that requires careful handling due to its irritant properties. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough understanding of the GHS data and emergency procedures is essential for all personnel working with this chemical.

References

-

MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. (2017, April 6). Capot Chemical. [Link]

-

Reactivity of (3‐(4‐fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone toward some nucleophiles. ResearchGate. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

(4-Fluorophenyl)(pyridin-4-yl)methanone. PubChem. [Link]

-

3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. PubChem. [Link]

- CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.

-

GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

-

Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

-

PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

-

Toxicological evaluation of two flavors with modifying properties. PubMed. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

-

(4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). PubChemLite. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (4-Fluorophenyl)(pyridin-4-yl)methanone | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. hsa.ie [hsa.ie]

- 6. americanchemistry.com [americanchemistry.com]

- 7. publications.ashp.org [publications.ashp.org]

- 8. fishersci.fr [fishersci.fr]

- 9. aksci.com [aksci.com]

A Comprehensive Theoretical and Spectroscopic Investigation of (2-Fluorophenyl)(pyridin-4-yl)methanone: A DFT-Guided Analysis

Foreword: Bridging Theory and Experiment in Drug Discovery

In the landscape of modern drug discovery and materials science, the synergy between computational chemistry and experimental analysis is paramount. This guide delves into the theoretical underpinnings of (2-Fluorophenyl)(pyridin-4-yl)methanone, a molecule of significant interest due to its scaffold, which is common in pharmacologically active compounds. By employing Density Functional Theory (DFT), we can predict and understand its structural, electronic, and spectroscopic properties with a high degree of accuracy. This document serves as a technical guide for researchers, providing a robust framework for the computational analysis of similar organic molecules and demonstrating how theoretical data can illuminate and guide experimental work.

Introduction: The Significance of the this compound Scaffold

The molecular architecture of this compound incorporates a pyridine ring, a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, and a fluorinated phenyl group.[1][2] The presence of the fluorine atom can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[3][4] A thorough understanding of the molecule's conformational flexibility, electronic charge distribution, and reactivity is crucial for the rational design of novel therapeutics and functional materials.

This guide will provide a detailed exposition of the computational methodologies used to study this molecule, followed by an in-depth analysis of the calculated results, including geometric parameters, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). Furthermore, we will explore the intramolecular interactions through Natural Bond Orbital (NBO) and Hirshfeld surface analysis.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[5]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry to find the global minimum on the potential energy surface. This is not merely a procedural step; it is foundational to the accuracy of all subsequent calculations. An incorrectly optimized structure will lead to erroneous predictions of all other properties.

Protocol:

-

Software: Gaussian 09 program suite.

-

Method: Becke's three-parameter hybrid functional (B3LYP) is employed. This functional has a proven track record for providing reliable results for a wide range of organic molecules.[6][7]

-

Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) are essential for modeling the non-spherical nature of electron density in bonds.[8][9]

-

Convergence Criteria: The geometry is optimized until the forces on each atom are negligible, and the geometry corresponds to a true energy minimum.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.

Workflow for Geometry Optimization and Frequency Analysis

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. scholar.unair.ac.id [scholar.unair.ac.id]

- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Use of (2-Fluorophenyl)(pyridin-4-yl)methanone in T-Cell Activation Assays

Abstract

This document provides a detailed guide for the experimental investigation of (2-Fluorophenyl)(pyridin-4-yl)methanone, a novel small molecule, on the activation of primary T-lymphocytes. While the precise mechanism of this compound in an immunological context is currently under exploration, its structural motifs suggest potential interactions with intracellular signaling cascades. These protocols are designed for researchers in immunology, drug discovery, and cell biology to systematically evaluate the compound's efficacy and dose-dependent effects on T-cell proliferation, cytokine production, and the expression of activation markers. The methodologies described herein are based on established in vitro T-cell stimulation techniques and provide a robust framework for initial screening and characterization.

Introduction: T-Cell Activation and the Rationale for Investigation

T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This primary signal is potentiated by co-stimulatory signals, most notably the interaction between CD28 on the T-cell and CD80/CD86 on the APC. This dual signaling cascade triggers a complex network of downstream pathways, leading to T-cell proliferation, differentiation, and the execution of effector functions, such as cytokine release.

In vitro, this process can be mimicked through the use of mitogenic antibodies, such as anti-CD3 and anti-CD28, which cross-link the respective receptors and initiate the activation cascade.[1] The study of compounds that modulate this process is of paramount importance for the development of novel therapeutics for autoimmune diseases, cancer, and infectious diseases.

This compound is a synthetic compound whose biological activity in T-cells has not been extensively characterized. Its chemical structure, featuring a fluorophenyl and a pyridinyl group linked by a ketone, presents the possibility of interaction with various intracellular targets, potentially including kinases or other enzymes critical to the TCR signaling pathway. This application note outlines a hypothetical framework for investigating the immunomodulatory properties of this compound on primary T-cells.

Hypothetical Mechanism of Action

For the purpose of this experimental guide, we will hypothesize that this compound acts as a modulator of a key downstream signaling molecule in the T-cell activation pathway, such as a tyrosine kinase. This could either potentiate or inhibit the signaling cascade, leading to a measurable change in T-cell effector functions. The following diagram illustrates a simplified T-cell activation pathway and a hypothetical point of intervention for the compound.

Figure 1: Simplified T-cell activation pathway with a hypothetical point of intervention for this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of the test compound on T-cell activation.

Figure 2: General experimental workflow for T-cell activation assays.

Materials and Reagents

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or purified primary human T-cells.

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

T-Cell Stimulation: Plate-bound anti-human CD3 antibody (clone OKT3) and soluble anti-human CD28 antibody (clone CD28.2).

-

Proliferation Assay:

-

Carboxyfluorescein succinimidyl ester (CFSE) Cell Proliferation Kit.

-

BrdU Labeling and Detection Kit.[2]

-

-

Cytokine Analysis:

-

ELISA kits for human IL-2 and IFN-γ.

-

Cytometric Bead Array (CBA) Human Th1/Th2 Cytokine Kit.

-

-

Flow Cytometry:

-

Fluorochrome-conjugated antibodies: anti-human CD4, anti-human CD8, anti-human CD25, anti-human CD69.

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS).

-

-

General Lab Equipment: 96-well cell culture plates, centrifuge, incubator (37°C, 5% CO₂), flow cytometer, ELISA plate reader.

Detailed Experimental Protocols

Preparation of Reagents

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Anti-CD3 Coated Plates: Aseptically coat the wells of a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-10 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells three times with sterile PBS to remove unbound antibody.

Protocol 1: T-Cell Proliferation Assay using CFSE

This assay measures the number of cell divisions based on the sequential halving of CFSE fluorescence intensity with each division.

-

Cell Staining: Resuspend purified T-cells or PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI medium.

-

Cell Plating: Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI medium. Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of the anti-CD3 coated 96-well plate.

-

Stimulation and Compound Treatment:

-

Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

-

Add serial dilutions of this compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Include appropriate controls:

-

Unstimulated cells (no anti-CD3/CD28).

-

Stimulated cells with vehicle (DMSO) control.

-

A known inhibitor of T-cell proliferation as a positive control (e.g., Cyclosporin A).

-

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO₂.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with reduced fluorescence intensity.

Protocol 2: Cytokine Production Analysis by ELISA

This protocol measures the secretion of key T-cell cytokines, such as IL-2 (an early activation marker) and IFN-γ (an effector cytokine).

-

Cell Culture and Treatment: Prepare the cell culture plate as described in steps 4 and 5 of Protocol 5.2.

-

Incubation: For IL-2 measurement, incubate for 24 hours. For IFN-γ, incubate for 48-72 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant. Store at -80°C until analysis.

-

ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.

Expected Results and Data Presentation

The data obtained from these assays will allow for a comprehensive assessment of the compound's effect on T-cell activation. The results can be presented in tables and graphs to clearly illustrate dose-dependent effects.

Hypothetical Data Summary

| Compound Concentration | T-Cell Proliferation (% of Stimulated Control) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |

| Unstimulated | 5% | < 10 | < 20 |

| Stimulated (Vehicle) | 100% | 2500 | 4500 |

| 0.1 nM | 98% | 2450 | 4400 |

| 1 nM | 95% | 2300 | 4100 |

| 10 nM | 75% | 1800 | 3200 |

| 100 nM | 40% | 900 | 1500 |

| 1000 nM | 15% | 300 | 500 |

Table 1: Hypothetical dose-response data for this compound on T-cell activation markers. The data suggests a dose-dependent inhibitory effect.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low T-cell proliferation in stimulated control | Suboptimal antibody concentration; Poor cell viability. | Titrate anti-CD3 and anti-CD28 antibodies; Check cell viability before starting the experiment. |

| High background in unstimulated control | PBMC preparation contains activated T-cells; Contamination. | Use freshly isolated PBMCs; Ensure sterile technique. |

| Compound precipitates in culture medium | Poor solubility. | Prepare fresh dilutions; Consider using a different solvent or a solubilizing agent (with appropriate controls). |

| High variability between replicates | Pipetting errors; Uneven cell distribution. | Use calibrated pipettes; Mix cell suspension thoroughly before plating. |

Conclusion

The protocols outlined in this application note provide a robust starting point for the investigation of this compound's effects on T-cell activation. By systematically evaluating its impact on proliferation, cytokine secretion, and activation marker expression, researchers can gain valuable insights into its potential as an immunomodulatory agent. It is crucial to perform these experiments with appropriate controls to ensure the scientific validity of the findings. Further studies would be required to elucidate the precise molecular target and mechanism of action of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413155, this compound. PubChem. Retrieved from [Link]

- Givan, A. L., Fisher, J. L., Waugh, M., Bercovici, N., & Wallace, P. K. (2007). Use of Cell-Tracking Dyes to Determine Proliferation Precursor Frequencies of Antigen-Specific T Cells. In Flow Cytometry Protocols (pp. 109-126). Humana Press.

- Maecker, H. T. (2005). Proliferation Assays Based on BrdU Incorporation or CFSE Labeling. In Immunotherapy of Cancer (pp. 62-70). Humana Press.

Sources

Application Notes and Protocols: A Comprehensive Guide to Screening (2-Fluorophenyl)(pyridin-4-yl)methanone Derivatives for Antifungal Activity

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Among the diverse heterocyclic compounds explored in medicinal chemistry, pyridine derivatives have shown significant therapeutic potential, including antimicrobial activities.[1][2][3] This guide provides a detailed, field-proven protocol for the systematic screening of a promising class of these compounds: (2-Fluorophenyl)(pyridin-4-yl)methanone derivatives.

The rationale for focusing on this scaffold is rooted in the established bioactivity of the pyridine nucleus, which is a core component of numerous pharmaceuticals.[1] Its presence can enhance water solubility and provide a key structural motif for interaction with biological targets.[1] Some pyridine-containing compounds have been suggested to exert their antifungal effects by inhibiting crucial enzymes in the fungal ergosterol biosynthesis pathway, such as lanosterol demethylase.[4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific principles and a self-validating experimental framework. Our goal is to equip you with the expertise to not only execute these protocols with precision but also to interpret the data with confidence, thereby accelerating the journey from a chemical library to a viable antifungal lead candidate.

Phase 1: Initial Assessment and Compound Preparation

Before embarking on biological screening, a preliminary in silico and physicochemical characterization of the this compound derivatives is crucial. This initial phase helps in prioritizing compounds and identifying potential liabilities early in the discovery pipeline.

In Silico ADMET Profiling

Computational methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[5][6][7] This initial screen helps to flag compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, allowing resources to be focused on more promising candidates.

Protocol: In Silico ADMET Prediction

-

Obtain the 2D or 3D structure of the this compound derivatives.

-

Utilize validated computational models and software to predict key ADMET parameters. Numerous commercial and academic platforms are available for this purpose.

-

Key Parameters to Assess:

-

Solubility: Predicted aqueous solubility.

-

Permeability: Prediction of Caco-2 cell permeability for oral absorption assessment.

-

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

-

Toxicity: Prediction of potential cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), and hepatotoxicity.

-

-

Analyze and Prioritize: Rank the derivatives based on their predicted ADMET profiles. Compounds with a higher likelihood of favorable pharmacokinetics and lower toxicity should be prioritized for in vitro screening.

Compound Management and Solubilization

Proper handling and solubilization of test compounds are paramount for obtaining accurate and reproducible results.

Protocol: Compound Preparation

-

Purity Assessment: Ensure the purity of each derivative using analytical techniques such as HPLC and NMR. Impurities can lead to erroneous results.

-

Stock Solution Preparation:

-

Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). DMSO is a common solvent for initial solubilization of organic compounds for biological assays.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Working Solutions: Prepare serial dilutions from the stock solution in the appropriate culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects fungal growth or cell viability (typically ≤1% v/v).

Phase 2: Primary Antifungal Activity Screening

The primary screen aims to identify derivatives with demonstrable antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antifungal potency.[8][9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11][12][13]

Protocol: Broth Microdilution Assay

-

Fungal Strain Selection:

-

Utilize a panel of clinically relevant fungal strains, including yeast (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).

-

Include quality control (QC) strains with known MIC values for the control antifungal drugs (e.g., Fluconazole, Amphotericin B).

-

-

Inoculum Preparation:

-

Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

-

Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS).[10][14]

-

Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

-

Further dilute the adjusted inoculum in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

-

-

Microplate Preparation:

-

Use sterile 96-well flat-bottom microtiter plates.

-

Dispense 100 µL of the appropriate broth medium into each well.

-

In the first column of wells, add an additional 100 µL of the working stock solution of the test compound.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[15] Discard the final 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

-

-

Controls:

-

Positive Control: Wells containing the fungal inoculum and medium but no test compound.

-

Negative Control: Wells containing only the medium.

-

Solvent Control: Wells containing the fungal inoculum, medium, and the highest concentration of DMSO used in the assay.

-

Standard Drug Control: A row of wells with a known antifungal agent (e.g., Fluconazole) to validate the assay.

-

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified atmosphere.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Data Presentation: MIC Values

Summarize the MIC data in a clear and concise table for easy comparison of the antifungal activity of the derivatives.

| Compound ID | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Derivative 1 | 16 | 32 | >64 | 2 |

| Derivative 2 | 4 | 8 | 16 | 2 |

| Derivative 3 | >64 | >64 | >64 | 2 |

| ... | ... | ... | ... | ... |

Phase 3: Characterizing the Nature of Antifungal Activity

Once compounds with significant inhibitory activity (low MICs) are identified, the next step is to determine whether they are fungistatic (inhibit growth) or fungicidal (kill the fungi). This is achieved by determining the Minimum Fungicidal Concentration (MFC).

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[16][17]

Protocol: MFC Determination

-

Perform the MIC assay as described above.

-

Subculturing: After the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[16]

-

Plating: Spot the aliquots onto sterile agar plates (e.g., Sabouraud Dextrose Agar) that do not contain any test compound.

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours, or until growth is visible in the control spots.

-

MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[18]

Interpreting MIC/MFC Ratios

The ratio of MFC to MIC provides insight into the nature of the antifungal activity:

-

Fungicidal: If the MFC/MIC ratio is ≤ 4.

-

Fungistatic: If the MFC/MIC ratio is > 4.

Present this data in a table for clarity.

| Compound ID | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Derivative 2 | 4 | 8 | 2 | Fungicidal |

| Derivative X | 8 | 64 | 8 | Fungistatic |

Phase 4: Preliminary Safety and Selectivity Profiling

A potent antifungal compound is only useful if it is selective for fungal cells and has minimal toxicity towards host cells. Preliminary cytotoxicity and hemolysis assays are essential first steps in assessing the safety profile of the lead candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20][21] It is used to determine the concentration of the compound that is toxic to mammalian cells.

Protocol: MTT Cytotoxicity Assay

-

Cell Line Selection: Use a relevant mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2).

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Hemolysis Assay

This assay assesses the compound's potential to lyse red blood cells, a critical indicator of potential toxicity if the drug is to be administered intravenously.[22][23]

Protocol: Hemolysis Assay

-

Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human, rat) in tubes containing an anticoagulant.

-

Red Blood Cell (RBC) Preparation:

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBCs several times with sterile PBS until the supernatant is clear.

-

Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).

-

-

Compound Incubation:

-

In a microcentrifuge tube or 96-well plate, mix the RBC suspension with various concentrations of the test compounds.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).[24]

-

-

Controls:

-

Negative Control: RBCs in PBS (0% hemolysis).

-

Positive Control: RBCs in a solution of Triton X-100 (a detergent that causes 100% hemolysis).[22]

-

-

Centrifugation: Centrifuge the tubes/plate to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.[22]

-

Data Analysis: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Selectivity Index

The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound. It is calculated as the ratio of its toxicity to its desired bioactivity.

SI = IC50 (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity for the fungal target over host cells, which is a desirable characteristic for a potential drug candidate.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the overall experimental workflow and the logic for advancing compounds through the screening cascade.

Figure 1. Overall workflow for antifungal screening.

Figure 2. Decision-making logic for lead advancement.

Conclusion

This application note provides a robust and comprehensive framework for the initial screening and characterization of this compound derivatives as potential antifungal agents. By integrating standardized protocols with a clear understanding of the underlying scientific principles, researchers can generate high-quality, reproducible data. The systematic approach outlined here, from in silico prediction to preliminary safety profiling, ensures that resources are directed toward the most promising candidates, ultimately enhancing the efficiency of the antifungal drug discovery process. Adherence to these self-validating protocols will provide a solid foundation for subsequent mechanism of action studies and preclinical development.

References

- National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2.

-

de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

-

Yu, H., & Adedoyin, A. (2003). ADMET in silico modelling: towards prediction paradise?. Drug Discovery Today, 8(18), 852-861. [Link]

-

Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Iacob, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4948. [Link]

-

Canton, E., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(6), 2677-2681. [Link]

-

Ghannoum, M. A., et al. (2009). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 47(11), 3682-3684. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Cyprotex. (n.d.). Hemolysis. Evotec. [Link]

-

Kaset, M., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2886. [Link]

-

van der Nest, M. A., et al. (2002). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 46(10), 3123-3129. [Link]

-

Wang, J., et al. (2015). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 12(9), 3157-3167. [Link]

-

Singh, S., et al. (2019). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Journal of Drug Delivery and Therapeutics, 9(4-s), 56-60. [Link]

-

Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60Ed2E. [Link]

-

Ryder, N. S., & Wagner, S. (1993). Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay. Journal of Antimicrobial Chemotherapy, 32(5), 713-721. [Link]

-

Espinel-Ingroff, A., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(6), 2677-2681. [Link]

-

da Silva, A. C. R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Medical Mycology, 61(10), myad113. [Link]

-

Didziapetris, R., et al. (2003). Classification of P-glycoprotein substrates and inhibitors by feature-based and atom-based logistic regression models. Journal of chemical information and computer sciences, 43(1), 199-208. [Link]

-

Nweze, E. I., & Eze, E. E. (2010). Agar-based disk diffusion assay for susceptibility testing of dermatophytes. Journal of microbiological methods, 81(2), 200-202. [Link]

-

Bio-protocol. (n.d.). Minimum Fungicidal Concentration Assay (MFC). [Link]

-

Chhonker, Y. S., et al. (2015). In vitro hemolysis: Guidance for the pharmaceutical scientist. Journal of pharmaceutical sciences, 104(6), 1957-1969. [Link]

-

Ambarsari, L., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(01), 117-123. [Link]

-

Kumari, P. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast?. ResearchGate. [Link]

-

DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

-

Morace, G., & Borghi, E. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(7), 743. [Link]

-

Evotec. (n.d.). In vitro Hemolysis. [Link]

-

Levitz, S. M., & Diamond, R. D. (1985). A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. Journal of immunological methods, 82(1), 171-178. [Link]

-

Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811-1820. [Link]

-

Iacob, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

-

Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of clinical microbiology, 41(1), 125-128. [Link]

-

Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

-

Creative Biolabs. (n.d.). Haemolysis Inhibition Assay. [Link]

-

U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

-

Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Postępy Higieny i Medycyny Doświadczalnej, 68, 93-100. [Link]

-

Li, Y., et al. (2018). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 23(11), 2998. [Link]

-

de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. [Link]

-

Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

-

Arendrup, M. C., et al. (2005). CLSI and EUCAST conditions for antifungal susceptibility testing. Mycoses, 48(s1), 1-13. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. njccwei.com [njccwei.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]